molecular formula C7H10OS B8432282 (4-Ethyl-2-thienyl)methanol

(4-Ethyl-2-thienyl)methanol

Cat. No.: B8432282
M. Wt: 142.22 g/mol
InChI Key: PPTBORVTNMLJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethyl-2-thienyl)methanol is a useful research compound. Its molecular formula is C7H10OS and its molecular weight is 142.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(4-ethylthiophen-2-yl)methanol

InChI

InChI=1S/C7H10OS/c1-2-6-3-7(4-8)9-5-6/h3,5,8H,2,4H2,1H3

InChI Key

PPTBORVTNMLJHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-ethyl thiophene-2-carbaldehyde (2.48 g, 17.7 mmol) in methanol (10 ml) at 0° C. is added sodium borohydride (707 mg, 18.7 mmol) in one portion. The resultant solution is allowed to warm to ambient and stirred at room temperature for 40 minutes. Reaction is concentrated in vacuo, quenched with saturated aqueous ammonium chloride solution (100 ml) and extracted with chloroform (100 ml). The organics are dried over magnesium sulphate, filtered and concentrated to give a light brown oil, which is purified by flash chromatography on silica gel to give (4-ethyl-thiophen-2-yl)methanol as a clear oil (1.87 g).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Ethyl-2-thiophenecarbaldehyde (1 g, 7.13 mmol) dissolved in methanol (7 ml) was added with sodium borohydride (135 mg, 3.57 mmol) under ice cooling, stirred for 10 minutes and then further added with sodium borohydride (150 mg, 3.96 mmol) at 0° C. After the reaction solution was stirred under ice cooling for 30 minutes, the reaction was stopped with saturated aqueous ammonium chloride and the reaction solution was extracted with chloroform. The organic layer collected was dried over magnesium sulfate and concentrated under reduced pressure to obtain 1 g (100%) of the title compound without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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